molecular formula C9H11BrO2 B13174362 2-Bromo-4-(2-methoxyethyl)phenol

2-Bromo-4-(2-methoxyethyl)phenol

Cat. No.: B13174362
M. Wt: 231.09 g/mol
InChI Key: LSCWVIRIVURZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2-methoxyethyl)phenol is a synthetic bromophenol compound of interest in chemical and pharmaceutical research. Bromophenols are a class of compounds characterized by a phenolic ring structure substituted with bromine atoms . They are found ubiquitously in marine environments, particularly in various species of seaweed, where they function as secondary metabolites with roles in defense and deterrence . The specific structure of this compound, featuring a bromine atom and a methoxyethyl side chain, suggests its utility primarily as a versatile chemical intermediate. Compounds with similar structures, such as 2-bromo-4-ethylphenol, are listed as available for research purposes, underscoring the relevance of this chemical class in laboratory settings . While the specific biological activity profile of this compound is not fully delineated, research into bromophenols as a whole has revealed a wide array of potential biological activities. These include significant antioxidant properties, as certain bromophenols and related phenolic compounds have demonstrated free radical scavenging capabilities . Some synthetic and natural bromophenols have also been investigated for neuroprotective effects, with studies indicating potential for suppressing the overproduction of intracellular reactive oxygen species (ROS) and reducing the expression of inflammatory factors in microglial cells . Furthermore, bromophenol derivatives serve as key intermediates in organic synthesis. For instance, closely related compounds like Bis[2-bromo-4-(2-hydroxyethyl)phenol] have been used as a key intermediate in the synthesis of other valuable molecules such as hydroxytyrosol . The methoxyethyl and bromine functional groups make this molecule a valuable scaffold for further chemical modification and exploration in medicinal chemistry and materials science. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions. Based on safety data for structurally similar bromophenols, potential hazards may include skin and eye irritation (GHS Signal Word: Warning) .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-4-(2-methoxyethyl)phenol

InChI

InChI=1S/C9H11BrO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

LSCWVIRIVURZKD-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Method Reagents Solvent Yield
CuBr₂ Chloroform/EtOAc Reflux 76%
Br₂ in AcOH Acetic Acid Room Temperature Not specified

Methoxide-Bromide Exchange

The α-bromo-4-hydroxyacetophenone undergoes a methoxide-bromide exchange to form α-methoxy-4-hydroxyacetophenone :

  • Alkali Metal Methoxide Route :
    Reacting with sodium methoxide (NaOCH₃) in methanol under nitrogen generates the methoxy intermediate.
  • Methanol with Base :
    Using methanol and NaOH/Ca(OH)₂ achieves the same exchange, followed by acidification (HCl) to isolate the product.

Reaction Conditions:

  • Temperature: Room temperature to reflux
  • Acidification: HCl to pH ≤ 6

Catalytic Hydrogenation

The final step reduces α-methoxy-4-hydroxyacetophenone to 4-(2-methoxyethyl)phenol via catalytic hydrogenation:

  • Catalyst : Palladium on carbon (Pd/C)
  • Conditions :
    • 250–300 psig H₂ pressure
    • 80°C for 2 hours
    • Yields >90%

Hydrogenation Parameters:

Parameter Value
H₂ Equivalents ≥2 per ketone
Catalyst Loading 5–10 wt% Pd/C
Solvent Methanol/Water

Comparative Analysis of Methods

Step Advantages Limitations
Bromination (CuBr₂) High selectivity for α-bromination Requires reflux conditions
Methoxide Exchange Scalable with simple workup Sensitivity to moisture/oxygen
Hydrogenation High yield and purity Requires high-pressure equipment

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2-methoxyethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxyethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Bromo-4-(2-methoxyethyl)phenol, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference IDs
This compound Br (2), CH₂CH₂OCH₃ (4) C₉H₁₁BrO₂ Not explicitly reported; inferred from analogs [5, 15]
4-(2-Methoxyethyl)phenol H (2), CH₂CH₂OCH₃ (4) C₉H₁₂O₂ Identified in marine bacterial extracts; lacks bromine, reducing electrophilic reactivity [5]
2-Bromo-4-ethylphenol Br (2), CH₂CH₃ (4) C₈H₉BrO Simpler alkyl substitution; used in synthetic intermediates [13]
2-Bromo-4-(trifluoromethyl)phenol Br (2), CF₃ (4) C₇H₄BrF₃O Enhanced acidity due to electron-withdrawing CF₃ group; liquid form at room temperature [18]
2-Bromo-4-(tert-butyl)phenol Br (2), C(CH₃)₃ (4) C₁₀H₁₃BrO Bulky tert-butyl group improves steric hindrance; used in polymer synthesis [20]
2-Bromo-4-(diindolylmethyl)phenol Br (2), CH(C₉H₆N)₂ (4) C₂₂H₁₆BrNO Exhibits antiamoebic activity against B. mandrillaris and N. fowleri [15]
4-Bromo-2-(2-hydroxyethyl)phenol Br (4), CH₂CH₂OH (2) C₈H₉BrO₂ Hydroxyethyl group enhances hydrophilicity; potential for coordination chemistry [21]

Structural and Functional Analysis

  • This contrasts with the trifluoromethyl group (in ), which strongly withdraws electrons, increasing acidity (pKa ~5–6) . Bromine at the 2-position enhances electrophilic substitution resistance compared to non-halogenated analogs like 4-(2-methoxyethyl)phenol .
  • Biological Activity: Compounds with bulky 4-position substituents (e.g., tert-butyl in ) show improved stability in organic solvents, aiding their use in polymer synthesis . Bisindole derivatives () demonstrate that bromophenol scaffolds combined with nitrogen-containing groups exhibit potent antiamoebic activity (IC₅₀ ~1 µM), suggesting that this compound could be modified for similar applications .
  • Synthetic Utility :

    • The methoxyethyl group’s flexibility may facilitate nucleophilic reactions (e.g., ether cleavage or oxidation), unlike rigid substituents like chloromethyl () or trifluoromethyl groups .

Biological Activity

2-Bromo-4-(2-methoxyethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO2, with a molecular weight of 245.12 g/mol. The compound features a bromine atom and a methoxyethyl group attached to a phenolic structure, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H13BrO2
Molecular Weight245.12 g/mol
IUPAC NameThis compound
Melting PointNot extensively documented

Antioxidant Properties

Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity. This is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

The compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition of COX-2 is significant for developing anti-inflammatory drugs, as this enzyme plays a crucial role in the inflammatory response. Studies have shown that related compounds can reduce the expression of COX-2 in inflammatory models, suggesting similar potential for this compound .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the bromine atom in the structure enhances the compound's ability to disrupt microbial cell membranes or interfere with vital biochemical pathways in pathogens.

The biological activity of this compound is likely mediated through several mechanisms:

  • Radical Scavenging : The hydroxyl group on the phenolic structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : By mimicking substrates or products of enzymatic reactions, the compound can inhibit enzymes like COX-2, leading to reduced inflammation.
  • Membrane Disruption : The lipophilic nature of the methoxyethyl side chain may facilitate interactions with lipid membranes, contributing to its antimicrobial effects.

Study on Antioxidant Capacity

A study evaluating various 2-methoxyphenols demonstrated that compounds with similar structures exhibited significant antioxidant activity measured by DPPH radical scavenging assays. The findings suggest that this compound could perform comparably due to its structural characteristics .

COX-2 Inhibition

In vitro experiments on related phenolic compounds have shown effective inhibition of COX-2 activity. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects, warranting further investigation into its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.